Etebenecid
CAS No.: 1213-06-5
Cat. No.: VC0527485
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213-06-5 |
---|---|
Molecular Formula | C11H15NO4S |
Molecular Weight | 257.31 g/mol |
IUPAC Name | 4-(diethylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
Standard InChI Key | UACOQEQOBAQRDQ-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Appearance | Solid powder |
Melting Point | 193.0 °C |
Introduction
Chemical and Structural Properties of Etebenecid
Molecular Architecture
Etebenecid’s structure comprises a benzoic acid core substituted at the para position with a diethylsulfamoyl group. The sulfonamide moiety () is critical for its biological activity, enabling interactions with renal transport proteins. The canonical SMILES notation for Etebenecid is , reflecting its planar aromatic system and polar functional groups .
Physicochemical Characteristics
Etebenecid exhibits a density of 1.283 g/cm³ and a boiling point of 416.5°C at standard atmospheric pressure. Its solubility profile is notably dependent on the solvent, with a high solubility of 250 mg/mL in dimethyl sulfoxide (DMSO) but limited aqueous solubility . The compound’s LogP value of 2.2 indicates moderate lipophilicity, which influences its membrane permeability and distribution in biological systems .
Table 1: Key Physicochemical Properties of Etebenecid
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 257.31 g/mol | |
Density | 1.283 g/cm³ | |
Boiling Point | 416.5°C at 760 mmHg | |
Solubility in DMSO | 250 mg/mL (971.59 mM) | |
LogP | 2.2 | |
Melting Point | Not Available |
Pharmacological Mechanisms and Therapeutic Applications
Uricosuric Activity
Etebenecid lowers serum uric acid levels by inhibiting renal reabsorption via blockade of urate anion exchanger URAT1 in the proximal tubules. This action increases urinary excretion of uric acid, making it valuable in managing hyperuricemia and gout . Clinical studies from the 1960s–1980s demonstrated its efficacy in reducing tophi formation and acute gout flares, though its use has declined with the advent of newer agents like allopurinol .
Penicillin Potentiation
By competitively inhibiting organic anion transporters (OATs) in the kidneys, Etebenecid prolongs the plasma half-life of penicillin and related β-lactam antibiotics. This mechanism is particularly advantageous in treating infections requiring sustained drug exposure, such as syphilis and endocarditis .
Table 2: Comparative Pharmacodynamic Effects of Etebenecid
Effect | Mechanism | Clinical Implication |
---|---|---|
Uric Acid Excretion | URAT1 inhibition | Gout prophylaxis |
Penicillin Retention | OAT1/OAT3 inhibition | Enhanced antibiotic efficacy |
Pharmacokinetic Profile
Metabolism and Excretion
Hepatic metabolism involves glucuronidation of the carboxylic acid group, yielding inactive metabolites excreted renally. Less than 10% of the parent compound is eliminated unchanged in urine, necessitating dose adjustments in renal impairment .
Clinical Research and Efficacy Data
Antibiotic Adjuvant Therapy
Co-administration with penicillin increases the antibiotic’s area under the curve (AUC) by 50–70%, as evidenced by a 1985 pharmacokinetic study . This synergy is critical in infections where prolonged drug exposure is therapeutic.
Regulatory and Manufacturing Status
Global Regulatory Approvals
Etebenecid is approved in limited markets, including Japan and parts of Europe, for specific indications. Its HS code (2935009090) classifies it under "other sulfonamides," with a general tariff rate of 35.0% in some jurisdictions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume